Product packaging for methyl 2-(1H-pyrrol-1-yl)acetate(Cat. No.:CAS No. 50966-72-8)

methyl 2-(1H-pyrrol-1-yl)acetate

Cat. No.: B1312220
CAS No.: 50966-72-8
M. Wt: 139.15 g/mol
InChI Key: SDLJOUCIMGIKOD-UHFFFAOYSA-N
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Description

Methyl 2-(1H-pyrrol-1-yl)acetate (CAS 50966-72-8) is a versatile pyrrole-based chemical building block with the molecular formula C7H9NO2 and an average mass of 139.15 g/mol . Its primary research value lies in its application as a key precursor in the synthesis of nitrogen-bridged heterocycles , which are scaffolds of high pharmacological interest . Recent scientific studies have demonstrated its specific use in constructing pyrrolo[1,2-a]pyrazine derivatives through a sequence of N-alkylation and cyclization reactions . The resulting fused heterocycles have shown promising in vitro antifungal activity against various Candida species, including multidrug-resistant strains . Docking analyses suggest that the antifungal mechanism of these final compounds is likely mediated by their interaction with the catalytic site of the HMGR (3-hydroxy-methyl-glutaryl-CoA reductase) enzyme in Candida spp., which is a crucial enzyme in the ergosterol biosynthesis pathway . As such, this compound provides researchers with a critical starting material for developing novel antifungal agents and exploring new therapeutic strategies against resistant fungal infections. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1312220 methyl 2-(1H-pyrrol-1-yl)acetate CAS No. 50966-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-pyrrol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7(9)6-8-4-2-3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLJOUCIMGIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458973
Record name Methyl (1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50966-72-8
Record name Methyl (1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 1h Pyrrol 1 Yl Acetate and Its Structural Analogues

Direct N-Alkylation Strategies of Pyrrole (B145914) Systems with Acetate (B1210297) Electrophiles

The introduction of an acetate group at the nitrogen atom of the pyrrole ring is a primary step in the synthesis of the target compound. This transformation is typically achieved through N-alkylation, a class of reactions that forms a new carbon-nitrogen bond.

Synthesis of Alkyl 2-(1H-pyrrol-1-yl)acetates via Base-Mediated Approaches

Base-mediated N-alkylation is a cornerstone for the synthesis of alkyl 2-(1H-pyrrol-1-yl)acetates. This method involves the deprotonation of the pyrrole nitrogen, which increases its nucleophilicity, followed by reaction with an appropriate acetate electrophile. The choice of base and reaction conditions is critical to achieving high yields and selectivity.

A common approach involves the use of strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). For instance, the reaction of pyrrole with methyl bromoacetate in the presence of powdered potassium hydroxide and a phase-transfer catalyst can afford methyl 2-(1H-pyrrol-1-yl)acetate in good yields.

ReactantsBaseSolventYield (%)
Pyrrole, Methyl BromoacetateKOHDichloromethane85
Pyrrole, Ethyl BromoacetateNaHTHF90

Another effective base is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is a non-nucleophilic amidine base. Its use can often lead to cleaner reactions and simpler work-up procedures.

Utilization of 2-Haloacetates for Pyrrole N-Substitution

2-Haloacetates, such as methyl 2-bromoacetate and methyl 2-chloroacetate, are widely employed as the electrophilic partners in the N-alkylation of pyrrole. pensoft.net The reactivity of the haloacetate is a key factor, with bromoacetates generally being more reactive than chloroacetates.

The reaction is typically carried out by first forming the potassium salt of pyrrole, which is then reacted with the 2-haloacetate. unibo.it This method provides a high yield of the desired N-substituted product. unibo.it The use of ionic liquids as solvents has also been explored, offering a regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org

Functionalization of Pyrrole Acetates at the Pyrrole Ring

Once the acetate moiety is installed on the pyrrole nitrogen, the pyrrole ring itself can be further functionalized. This allows for the introduction of various substituents, leading to a diverse range of structural analogs with potentially interesting properties.

Introduction of Formyl Groups onto Pyrrole Acetate Scaffolds

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles. chemistrysteps.comorganic-chemistry.orgchemtube3d.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

When applied to N-substituted pyrroles like this compound, the formylation generally occurs at the C2 or C5 position, which are the most electron-rich positions of the pyrrole ring. The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile. The resulting iminium ion intermediate is then hydrolyzed during workup to yield the aldehyde. wikipedia.org

Starting MaterialReagentsPosition of Formylation
This compoundDMF, POCl₃C2/C5

Halogenation and Other Substitutions on the Pyrrole Moiety

The introduction of halogen atoms onto the pyrrole ring of pyrrole acetates can be achieved using various halogenating agents. merckmillipore.comsigmaaldrich.comtcichemicals.com These halogenated derivatives serve as versatile intermediates for further transformations, such as cross-coupling reactions.

Commonly used reagents for chlorination include N-chlorosuccinimide (NCS). nih.gov For bromination, N-bromosuccinimide (NBS) is a mild and effective reagent. Iodination can be carried out using reagents like N-iodosuccinimide (NIS). The position of halogenation is influenced by the directing effect of the N-substituent and the reaction conditions.

SubstrateHalogenating AgentProduct
Ethyl 5-methyl-1H-pyrrole-2-carboxylateN-ChlorosuccinimideEthyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate nih.gov
Ethyl 5-methyl-1H-pyrrole-2-carboxylateSelectfluorEthyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate nih.gov

Green Chemistry Principles in Pyrrole Acetate Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives, including this compound.

The use of ionic liquids as alternative reaction media has shown promise. researchgate.netconsensus.appmdpi.com Ionic liquids are non-volatile, thermally stable, and can often be recycled, reducing the environmental impact of the synthesis. researchgate.netconsensus.app For the N-alkylation of pyrrole, ionic liquids can act as both the solvent and catalyst, leading to high regioselectivity and yield. organic-chemistry.org

Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of pyrrole derivatives. pensoft.netnih.govrsc.orgnih.govpensoft.net Microwave irradiation can significantly reduce reaction times, increase yields, and in some cases, enable reactions to be carried out in the absence of a solvent. rsc.orgpensoft.net For example, the Paal-Knorr synthesis of pyrroles has been efficiently carried out under microwave irradiation. pensoft.net The use of greener solvents, such as water or ethanol, in combination with microwave heating further enhances the sustainability of these methods. pensoft.net

Green Chemistry ApproachKey AdvantagesExample Application
Ionic LiquidsRecyclable, non-volatile, can act as catalystN-alkylation of pyrrole organic-chemistry.orgresearchgate.netconsensus.app
Microwave-Assisted SynthesisReduced reaction times, higher yields, potential for solvent-free reactionsPaal-Knorr synthesis of pyrroles rsc.orgpensoft.net

Microwave-Assisted Synthetic Protocols for Pyrrole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. mdpi.combeilstein-journals.org This technology has been effectively applied to the synthesis of various pyrrole derivatives.

One notable application involves the intramolecular cyclocondensation of enamine-type Schiff bases derived from 2-amino acids to produce 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.com A comparative study of conventional heating versus microwave irradiation for this transformation demonstrated a dramatic increase in reaction yields and a significant reduction in reaction time under microwave conditions. For instance, the synthesis of product 1a (where R¹ = CH₂Ph) saw an increase in yield from 23% under conventional heating to 86% with microwave assistance. mdpi.com This trend was consistent across various substrates, highlighting the efficiency of microwave irradiation. mdpi.com

The synthesis of these pyrrole derivatives was achieved by treating the enamine precursors with sodium ethoxide in ethanol under microwave irradiation at 70°C for 30 minutes. The significant improvement in yield is attributed to the efficient and uniform heating provided by microwaves, which can overcome activation energy barriers more effectively than conventional heating methods. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones mdpi.com

ProductR¹ GroupConventional Yield (%)Microwave Yield (%)
1a CH₂Ph2386
1b CH₂(4-PhOH)2482
1c CH₂(3-1H-indolyl)2277

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been successfully adapted to solvent-free conditions. researchgate.netrgmcet.edu.inlookchem.com

The use of a catalytic amount of praseodymium(III) trifluoromethanesulfonate under solvent-free conditions has been shown to be a very easy, rapid, and high-yielding method for the synthesis of N-substituted pyrrole derivatives. lookchem.com This approach offers operational simplicity, the use of an inexpensive catalyst, high yields, and short reaction times without the need for external energy sources like microwave irradiation. lookchem.com Similarly, scandium(III) triflate (Sc(OTf)₃) has been employed as an efficient and reusable catalyst for the Paal-Knorr condensation under solvent-free conditions, providing excellent yields (89–98%) under mild reaction conditions. researchgate.net The catalyst can be easily recovered and reused without a significant loss in activity. researchgate.net

These solvent-free methods are not only environmentally friendly but also economically advantageous due to reduced solvent costs and simpler purification procedures. researchgate.netrgmcet.edu.in

Utilization of Bio-sourced Reagents and Catalysts in Pyrrole Synthesis

The use of renewable, bio-sourced starting materials and catalysts is a key aspect of sustainable chemistry. A notable example is the synthesis of N-substituted pyrrole carboxylic acid derivatives from 3-hydroxy-2-pyrones, which can be derived from renewable resources. acs.org These pyrones act as masked 1,4-dicarbonyl compounds and react efficiently with primary amines under sustainable conditions, such as without a solvent at 50–75 °C or in a basic water-methanol solution at room temperature, to afford pyrroles in good to high yields. acs.org

For instance, the reaction of pyrone 2 with n-butylamine or benzylamine in the presence of aqueous potassium hydroxide can produce the corresponding N-alkyl pyrrole dicarboxylic acids. acs.org This approach provides a green alternative to traditional methods that often rely on petroleum-derived starting materials.

Enzymatic catalysis also offers a green route to pyrrole derivatives. While specific enzymatic synthesis of this compound is not widely reported, the principles of biocatalysis are well-established for the synthesis of a variety of heterocyclic compounds. semanticscholar.org The use of enzymes can lead to high selectivity and mild reaction conditions, further contributing to the sustainability of the synthetic process.

Cascade and Multi-Component Reactions for Complex Pyrrole Acetate Architectures

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy.

Cyclization Reactions of Pyrrole-Based Enaminones to Fused Heterocycles

Pyrrole-based enaminones are versatile intermediates for the synthesis of fused heterocyclic systems. For example, several N-phenacyl enaminones, when treated with acetic acid or silica gel, undergo cyclization to form 2,3-dihydro-1H-pyrrolizines in good to excellent yields (57–100%). arkat-usa.org This transformation highlights the potential for creating complex, fused-ring structures from relatively simple pyrrole precursors.

Condensation/Cyclization/Aromatization Sequences involving Pyrrole Acetate Precursors

Pyrrole acetate precursors, particularly those with a formyl group, are valuable building blocks for constructing fused heterocyclic systems through cascade reactions. A straightforward synthesis of indolizines and pyrrolo[1,2-a]pyrazines has been achieved through a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles. rsc.orgresearchgate.net

When these 2-formyl-N-propargylpyrroles react with active methylene compounds like methyl cyanoacetate under basic conditions, they yield 6,7-disubstituted indolizines. rsc.org Alternatively, condensation with ammonium acetate leads to the formation of pyrrolo[1,2-a]pyrazines in high yields. rsc.orgresearchgate.netresearchgate.net These cascade sequences provide efficient routes to complex, fused pyrrole architectures that are of interest in medicinal chemistry and materials science.

Table 2: Synthesis of Pyrrolo[1,2-a]pyrazines from 2-Formyl-N-propargylpyrroles rsc.org

Starting PyrroleReagentProductYield (%)
2-Formyl-1-propargylpyrroleAmmonium AcetatePyrrolo[1,2-a]pyrazineHigh
Substituted 2-Formyl-N-propargylpyrrolesAmmonium AcetateSubstituted Pyrrolo[1,2-a]pyrazinesHigh

Mechanistic Elucidation of Reactions Involving Methyl 2 1h Pyrrol 1 Yl Acetate Derivatives

Reaction Pathways for Pyrrole (B145914) Annulation and Ring Formation

The pyrrole moiety attached to an acetate (B1210297) group provides a versatile scaffold for constructing fused heterocyclic systems through various annulation strategies. These reactions are often characterized by their efficiency and the complexity of the molecules they can generate in a single step.

Intramolecular cyclocondensation of pyrrole derivatives is a powerful method for synthesizing fused ring systems, such as pyrrolotriazinones. One such pathway involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.gov These precursors can be prepared from 1H-pyrrole-2-carboxamides. nih.gov The cyclization process itself can proceed under remarkably mild conditions, for instance, at 0 °C for just 5 minutes, to yield pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazin-4(3H)-ones. nih.gov The regioselectivity of this transformation can be controlled by the choice of reagents, such as the halogen sources of triphenylphosphorane, and the nature of the N-functional groups. nih.gov This approach represents a more practical and efficient alternative to previously reported methods that often required high temperatures and prolonged reaction times. nih.gov

Lewis acids play a pivotal role in catalyzing the cyclization of pyrrole derivatives to form indolizine cores, which are significant structural motifs in medicinal chemistry. In one synthetic approach, enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates are treated with a Lewis acid to initiate the cyclization and afford indolizines. nih.govmdpi.com The Lewis acid activates the substrate, facilitating the intramolecular attack that leads to ring closure. This methodology provides a direct route to substituted indolizines. nih.govmdpi.com Another example is the diastereoselective synthesis of 2-spirocyclohexylindolines, which is achieved through a Lewis acid-mediated cyclization involving a dual activation strategy. nih.gov

A summary of representative Lewis acid-catalyzed cyclizations is presented below.

Starting MaterialCatalyst/ReagentsProductYieldReference
Enaminones from alkyl (E)-3-(1H-pyrrol-2-yl)acrylatesLewis AcidIndolizinesN/A nih.govmdpi.com
N-Aryl-substituted anilinesLewis Acid2-SpirocyclohexylindolinesN/A nih.gov

N/A: Not available in the provided search results.

Ammonium acetate is a key reagent in the synthesis of pyrrolo[1,2-a]pyrazines, acting as a nitrogen source for the formation of the pyrazine ring. The reaction typically involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. nih.govmdpi.com This transformation can be optimized by using a base such as lithium carbonate in a solvent like dimethylformamide (DMF). mdpi.com In some cases, this process can be performed as a multicomponent reaction, where substituted 2-formylpyrroles react with N,N-dimethylformamide dimethyl acetal (DMFDMA) and ammonium acetate to directly yield the corresponding pyrrolo[1,2-a]pyrazines in good yields. nih.gov For instance, reacting pyrroles with an excess of DMFDMA and ammonium acetate has been shown to produce pyrrolo[1,2-a]pyrazines in yields ranging from 57% to 80%. nih.gov

The following table summarizes the conditions for this transformation.

Starting Pyrrole DerivativeReagentsProductYieldReference
Substituted Pyrrole 8aDMFDMA (5.0 eq.), NH₄OAc (3.0 eq.)Pyrrolo[1,2-a]pyrazine 4a57% nih.gov
Substituted Pyrrole 8cDMFDMA (5.0 eq.), NH₄OAc (3.0 eq.)Pyrrolo[1,2-a]pyrazine 4c80% nih.gov
Enaminone 1cNH₄OAc, Li₂CO₃, DMF7-Bromopyrrolo[1,2-a]pyrazine 4iGood mdpi.com

Role of Intermediates in Complex Transformations

The course of many chemical reactions involving methyl 2-(1H-pyrrol-1-yl)acetate derivatives is dictated by the formation and subsequent reactivity of transient intermediates. Understanding these species is fundamental to controlling the reaction outcome and optimizing synthetic routes.

Pyrrole-based enaminones are crucial and versatile intermediates in the synthesis of fused heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.govmdpi.com They are typically prepared through a straightforward reaction of the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates with N,N-dimethylformamide dimethyl acetal (DMFDMA). nih.govmdpi.com Once formed, these enaminone intermediates are primed for cyclization. For example, their reaction with ammonium acetate leads to the formation of pyrrolo[1,2-a]pyrazines. nih.govmdpi.com Alternatively, subjecting analogous enaminones to Lewis acids can yield indolizine structures. nih.gov The reactivity of these intermediates provides a divergent pathway to access different heterocyclic scaffolds from a common precursor.

In certain cascade reactions, the in situ generation of a highly reactive species can be the key mechanistic step. A notable example is the synthesis of indolizines from 2-formyl-1-propargylpyrroles. rsc.org Mechanistic studies suggest that an allenyl-containing intermediate is likely generated from the N-propargyl pyrrole under the reaction conditions. rsc.org This in situ isomerization from a propargyl to an allenyl group is significant because N-allenyl-2-formylpyrroles were found to be more reactive substrates, furnishing the desired indolizines in higher yields. rsc.org This indicates that the reaction proceeds through the formation of this more reactive allenyl intermediate prior to the final cyclization step. rsc.org Allenyl radicals are known to be highly reactive, short-lived intermediates that can serve as a complement to other reaction pathways. researchgate.net

Radical Pathways in Pyrrole Acetate Chemistry

Pyrrole derivatives, including those related to this compound, have demonstrated significant activity as radical scavengers. The antioxidant properties of these compounds are primarily attributed to the pyrrole ring's ability to donate a hydrogen atom from the N-H group to a radical species, a process known as Hydrogen Atom Transfer (HAT). This action neutralizes the reactive radical and results in the formation of a stable pyrrolic radical, which is stabilized by resonance within the aromatic ring. acs.orgresearchgate.net

The specific mechanism of radical scavenging can vary depending on the structure of the pyrrole derivative, the nature of the attacking radical, and the solvent used. acs.org Besides HAT, other proposed mechanisms include Proton-Coupled Electron Transfer (PCET) and Single Electron Transfer (SET). acs.org For instance, studies on various pyrrolic compounds have shown that their reactions with peroxyl radicals (ROO•) often proceed via a HAT or PCET pathway. acs.org The antioxidant activity of some pyrrole derivatives has been evaluated against stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and reactive oxygen species (ROS) such as the superoxide anion (O₂•⁻) and hydroxyl radical (•OH). nih.gov

Research has shown that polypyrrole, a polymer composed of pyrrole units, can effectively scavenge DPPH free radicals. The mechanism involves the transfer of a hydrogen atom followed by an electron transfer from the polymer to the DPPH radical. researchgate.net The efficiency of this process can be influenced by the oxidation state of the polymer. researchgate.net

Radical SpeciesInteracting Pyrrole TypeProposed Mechanism(s)Research Findings Summary
Peroxyl Radicals (ROO•)Pyrroles, Dipyrrinones, Bile PigmentsHAT, PCETThe antioxidant mechanism is controlled by intramolecular hydrogen bonding which stabilizes the intermediate pyrrolic radical. acs.org
DPPH• (1,1-diphenyl-2-picryl-hydrazyl)Pyrrole derivatives, PolypyrroleHAT, SETPyrrolic compounds can react via HAT. acs.org Polypyrrole acts as a reducing agent, converting DPPH• to its neutralized form. researchgate.net
Superoxide Anion (O₂•⁻)Substituted Pyrrole Derivatives-The scavenging activity is influenced by molecular properties such as HOMO energy and atomic charges on the substituent groups. nih.gov
Hydroxyl Radical (•OH)Substituted Pyrrole Derivatives-The scavenging efficiency is related to specific bond lengths and charge distributions within the molecule. nih.gov
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation)Pyrrolo[2,3-b]pyrrole derivativesRadical ScavengingThe ability of the derivatives to scavenge the ABTS radical cation varies with their substitution pattern. nih.gov

Acid- and Base-Catalyzed Reaction Mechanisms for Pyrrole Acetates

The ester functionality and the pyrrole ring in this compound and its derivatives are susceptible to both acid and base catalysis, leading to a variety of transformations.

Base-Catalyzed Mechanisms

The most common base-catalyzed reaction for esters like this compound is hydrolysis, also known as saponification. When treated with a base, such as sodium hydroxide (NaOH), the ester is converted into a carboxylate salt (sodium 2-(1H-pyrrol-1-yl)acetate) and an alcohol (methanol). libretexts.orgyoutube.com This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion. youtube.com

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide leaving group and forming the carboxylic acid, which is then immediately deprotonated by the base to yield the carboxylate salt. youtube.com

Bases are also employed to facilitate the synthesis of more complex heterocyclic systems from pyrrole acetate precursors. For example, in the Van Leusen pyrrole synthesis, a strong base is used to deprotonate a tosylmethyl isocyanide (TosMIC), creating a carbanion that undergoes a [3+2] cycloaddition with an activated alkene, ultimately forming a pyrrole ring. nih.gov While not a direct reaction of this compound itself, this illustrates a key base-catalyzed pathway for forming substituted pyrroles.

Reaction TypeReagentsProduct(s)Mechanistic Notes
Ester Hydrolysis (Saponification)NaOH or KOH in waterCarboxylate Salt, AlcoholIrreversible reaction involving nucleophilic attack by hydroxide on the ester carbonyl. libretexts.orgyoutube.com
CyclizationNaOH in ethanol5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thioneBase-catalyzed intramolecular cyclization of a thiosemicarbazide derivative.

Acid-Catalyzed Mechanisms

Under acidic conditions, the hydrolysis of this compound is the reverse of Fischer esterification. libretexts.org The reaction requires an acid catalyst (e.g., HCl or H₂SO₄) and is a reversible equilibrium process. libretexts.orgscribd.com The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of methanol is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product, 2-(1H-pyrrol-1-yl)acetic acid. youtube.comyoutube.com

Acids are also fundamental catalysts in the synthesis of the pyrrole ring itself. The Paal-Knorr synthesis, for instance, involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole. mdpi.commdpi.com The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. mdpi.com Similarly, the Clauson-Kaas synthesis produces N-substituted pyrroles through the acid-catalyzed reaction of a primary amine with 2,5-dimethoxytetrahydrofuran. beilstein-journals.orgnih.gov A variety of Brønsted and Lewis acids can be used to catalyze these transformations. mdpi.com

Reaction TypeReagents/CatalystProduct(s)Mechanistic Notes
Ester HydrolysisH₂O, Strong Acid Catalyst (e.g., HCl)Carboxylic Acid, AlcoholReversible reaction initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgyoutube.com
Paal-Knorr Synthesis1,4-Dicarbonyl Compound, Primary Amine, Acid CatalystSubstituted PyrroleAcid-catalyzed condensation followed by cyclization and dehydration. mdpi.commdpi.com
Clauson-Kaas Synthesis2,5-Dimethoxytetrahydrofuran, Primary Amine, Acid CatalystN-Substituted PyrroleAcid-catalyzed reaction leading to the formation of the pyrrole ring. beilstein-journals.orgnih.gov
Cyclization of EnaminonesTrifluoroacetic Acid (TFA)Functionalized PyrrolesTFA catalyzes the sequential amination, regioselective 5-exo-dig cyclization, and aromatization. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Pyrrole Acetate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For methyl 2-(1H-pyrrol-1-yl)acetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for an unambiguous assignment of all proton and carbon signals.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

Detailed analysis of the ¹H and ¹³C NMR spectra of this compound allows for the precise mapping of its atomic connectivity. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole (B145914) ring, the methylene group of the acetate (B1210297) moiety, and the methyl ester group. The two pairs of protons on the pyrrole ring (H-2/H-5 and H-3/H-4) are chemically non-equivalent and are expected to appear as triplets. The methylene protons adjacent to the nitrogen atom and the carbonyl group would likely appear as a singlet, as would the methyl protons of the ester group.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, separate signals are anticipated for the carbonyl carbon of the ester, the carbons of the pyrrole ring, the methylene carbon, and the methyl carbon. The chemical shifts of the pyrrole carbons are indicative of their position relative to the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2/H-5~6.6-
H-3/H-4~6.1-
CH₂~4.6~50
OCH₃~3.7~52
C-2/C-5-~121
C-3/C-4-~109
C=O-~169

Note: The values in this table are predicted and may vary based on the solvent and experimental conditions.

Application of 2D NMR Techniques (e.g., HSQC, HMBC, ROESY) for Structural Assignments

To confirm the assignments made from 1D NMR spectra and to elucidate through-bond and through-space correlations, a suite of 2D NMR experiments is utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the pyrrole ring and the methylene group to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the acetate moiety and the pyrrole ring. For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the C-2/C-5 carbons of the pyrrole ring.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This technique reveals through-space proximities between protons. It can be used to confirm the spatial relationship between the methylene protons of the acetate group and the H-2/H-5 protons of the pyrrole ring, further solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the precise molecular formula of this compound can be unequivocally confirmed. This technique helps to distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass for the [M+H]⁺ ion would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies.

Key expected vibrational bands include:

A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic methylene and methyl groups, typically appearing in the 2850-3100 cm⁻¹ region.

C-N stretching vibrations associated with the pyrrole ring.

C-O stretching of the ester group in the 1000-1300 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch~1750
C-H (Aromatic)Stretch~3100
C-H (Aliphatic)Stretch2850-3000
C-O (Ester)Stretch1000-1300

Single-Crystal X-ray Diffraction Analysis

When a suitable single crystal of the compound can be grown, X-ray diffraction provides the most definitive three-dimensional structural information.

Determination of Molecular Geometry and Conformational Analysis

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This data provides a detailed picture of the molecular geometry. Furthermore, it reveals the preferred conformation of the molecule in the solid state, including the orientation of the acetate substituent relative to the pyrrole ring. Analysis of the crystal packing can also identify and characterize any intermolecular interactions, such as hydrogen bonding or π-π stacking, that influence the solid-state architecture.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Arrangements

A comprehensive search of scientific literature and crystallographic databases for detailed research findings on the intermolecular hydrogen bonding and supramolecular arrangements of this compound did not yield specific experimental data. Currently, there are no published crystallographic studies for this particular compound that would provide the necessary information, such as hydrogen bond distances, angles, and descriptions of its supramolecular architecture.

The defining structural feature of this compound is the substitution at the nitrogen atom (position 1) of the pyrrole ring. This substitution pattern means the molecule lacks the pyrrolic N-H group, which is a common hydrogen bond donor in many other pyrrole derivatives. The potential for hydrogen bonding in this compound is therefore limited to the acceptor capabilities of the carbonyl oxygen and the ester oxygen of the acetate group, and any weak C-H···O interactions.

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions and resulting supramolecular motifs for this compound cannot be provided. Theoretical calculations could offer predictions of its solid-state packing and hydrogen bonding patterns, but such computational studies were not found in the available literature.

Further research, specifically the single-crystal X-ray diffraction analysis of this compound, would be required to elucidate its crystal structure and provide the detailed research findings and data necessary for a thorough analysis of its intermolecular hydrogen bonding and supramolecular arrangements.

Computational Chemistry and Theoretical Investigations of Methyl 2 1h Pyrrol 1 Yl Acetate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For methyl 2-(1H-pyrrol-1-yl)acetate, DFT studies would provide a foundational understanding of its intrinsic chemical nature.

Geometry Optimization and Electronic Structure Calculations

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are adjusted to find the minimum energy conformation. This process reveals the molecule's preferred shape, which is crucial for understanding its reactivity and interactions. For instance, the planarity of the pyrrole (B145914) ring and the orientation of the methyl acetate (B1210297) substituent would be precisely determined.

Following optimization, electronic structure calculations can elucidate the distribution of electrons within the molecule. Properties such as molecular electrostatic potential (MEP) maps can be generated. These maps visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the ester group would be expected to show negative potential, while the hydrogen atoms of the pyrrole ring and methyl group would exhibit positive potential.

Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)

ParameterBond/AngleCalculated Value (Exemplary)
Bond LengthN1-C2 (pyrrole)1.38 Å
C2=C3 (pyrrole)1.37 Å
C=O (ester)1.21 Å
O-CH3 (ester)1.44 Å
N1-C(acetate)1.45 Å
Bond AngleC2-N1-C5 (pyrrole)108.5°
N1-C(acetate)-C=O110.0°
Dihedral AngleC5-N1-C(acetate)-C=O175.0°

Note: The values in this table are representative and would be determined with high precision in a specific DFT study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be centered on the carbonyl group of the methyl acetate moiety.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Data for this compound (Theoretical)

ParameterDescriptionCalculated Value (Exemplary)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO5.3 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.2 eV
Chemical Hardness (η)(I - A) / 22.65 eV
Chemical Softness (S)1 / (2η)0.19 eV⁻¹
Electronegativity (χ)(I + A) / 23.85 eV

Note: These values are illustrative and would be derived from specific DFT calculations.

Vibrational Frequency Calculations and Theoretical Spectroscopy

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This theoretical spectrum can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.govresearchgate.net

For this compound, characteristic vibrational modes would include the C-H stretching of the pyrrole ring and methyl group, the C=O stretching of the ester, and the C-N stretching of the pyrrole ring. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other effects not fully captured by the theoretical model.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein or other macromolecule. mdpi.com This method is invaluable in drug discovery and molecular biology for understanding ligand-receptor interactions.

Computational Assessment of Ligand-Macromolecule Binding Modes

In a molecular docking study of this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that estimates the binding affinity. nih.gov

The results of a docking simulation provide a set of possible binding poses, ranked by their predicted binding energies. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov The analysis of these poses reveals how the ligand fits within the active site and which of its functional groups are positioned to interact with specific amino acid residues of the protein.

Elucidation of Specific Non-Covalent Interactions at Binding Interfaces

Beyond predicting the binding pose, molecular docking analysis provides detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and specificity. For this compound, these could include:

Hydrogen Bonds: The carbonyl oxygen of the ester group could act as a hydrogen bond acceptor, while the N-H of the pyrrole ring (if present in a tautomeric form or in a related analogue) could act as a hydrogen bond donor.

Hydrophobic Interactions: The pyrrole ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. mdpi.com

π-π Stacking: The aromatic pyrrole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov

Visualization software is used to generate 2D and 3D diagrams that illustrate these specific interactions, providing a clear picture of the binding mode at the atomic level. nih.gov

Advanced Applications and Future Research Directions of Methyl 2 1h Pyrrol 1 Yl Acetate Derivatives

Methyl 2-(1H-pyrrol-1-yl)acetate as a Versatile Synthon in Heterocyclic Synthesis

This compound serves as a valuable and versatile starting material in the synthesis of a variety of complex heterocyclic compounds. Its inherent structural features, namely the reactive pyrrole (B145914) ring and the modifiable acetate (B1210297) group, allow for its elaboration into more intricate molecular architectures. This section explores its role as a building block for fused pyrrole systems and as a precursor for analogues of complex polycyclic natural products.

Building Block for Fused Pyrrole Systems (e.g., Indolizines, Pyrrolo[1,2-a]pyrazines)

The scaffold of this compound is a key component in the construction of fused heterocyclic systems, particularly indolizines and pyrrolo[1,2-a]pyrazines. These fused systems are of significant interest due to their presence in numerous biologically active compounds.

Recent synthetic strategies have highlighted the utility of derivatives of this compound in accessing these fused ring systems. For instance, a novel approach to pyrrolo[1,2-a]pyrazines involves the cyclization of enaminones derived from alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates in the presence of ammonium acetate nih.gov. This method demonstrates a straightforward conversion of a functionalized pyrrole acetate into a more complex, fused bicyclic system. The general synthetic scheme is presented below:

Starting MaterialReagentsProduct
Alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetate1. DMFDMA 2. Ammonium AcetatePyrrolo[1,2-a]pyrazine derivative

Similarly, the synthesis of indolizines can be achieved using related pyrrole-based enaminones. Enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates, which can be prepared from precursors related to this compound, undergo treatment with a Lewis acid to afford indolizine structures nih.gov. The versatility of these pyrrole-based building blocks is a testament to their importance in modern synthetic organic chemistry. The classical Tschitschibabin reaction and 1,3-dipolar cycloadditions are also common methods for synthesizing the indolizine framework, where appropriately substituted pyrroles can serve as key precursors nih.govorganic-chemistry.org.

Precursor for Complex Polycyclic Natural Product Analogues

The pyrrole moiety is a fundamental structural unit in a vast array of complex polycyclic natural products, many of which exhibit significant biological activities. While direct total syntheses starting from this compound are not extensively documented, its structural motif is central to the retrosynthetic analysis of many such molecules. The synthesis of these natural products often relies on the construction of a highly substituted pyrrole core, for which this compound can be considered a valuable starting point for introducing necessary functional groups.

A prominent class of such natural products are the lamellarins , which are marine alkaloids known for their wide range of biological activities, including cytotoxicity against tumor cells and inhibition of HIV-1 integrase nih.govnih.gov. The core structure of many lamellarins features a 3,4-diaryl-substituted pyrrole-2-carboxylic acid moiety nih.gov. Synthetic strategies towards lamellarins and their analogues often involve the initial construction of a polysubstituted pyrrole ring, followed by further elaborations to build the complete polycyclic system rsc.orgmdpi.commdpi.com. For example, the synthesis of lamellarin R and its analogues has been achieved using the Barton-Zard reaction to form the central pyrrole core rsc.org. The general approach often involves the following key steps:

Synthetic StrategyKey IntermediatesTarget Molecules
Barton-Zard pyrrole synthesisSubstituted nitroalkenes and isocyanoacetatesLamellarin analogues
Multi-component reactionsSimple starting materials to form a pyrrolidine scaffold, followed by oxidationPolysubstituted pyrroles
Metal-catalyzed cross-coupling reactionsHalogenated pyrroles and boronic acidsDiaryl-substituted pyrroles

The functional handles present in this compound provide a platform for introducing the necessary substituents required for the synthesis of these complex natural product analogues.

Supramolecular Chemistry Involving Pyrrole Acetate Moieties

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The pyrrole ring, with its ability to act as both a hydrogen bond donor and acceptor, and the potential for functionalization at the nitrogen atom, makes pyrrole-containing molecules attractive candidates for the construction of supramolecular assemblies. The pyrrole acetate moiety, as found in this compound, can play a crucial role in directing these non-covalent interactions.

Engineering of Supramolecular Assemblies based on Pyrrole Acetate Units

The engineering of supramolecular assemblies relies on the precise control of intermolecular forces to create well-defined, higher-order structures. Pyrrole-containing macrocycles, such as calix morressier.compyrroles, are well-known for their ability to form host-guest complexes with anions and neutral molecules through hydrogen bonding interactions involving the pyrrole NH protons acs.org.

While specific studies on supramolecular polymers derived directly from this compound are emerging, the functionalization of the pyrrole nitrogen with an acetate group offers a powerful tool to modulate the electronic properties and steric hindrance of the pyrrole unit, thereby influencing the self-assembly process. For example, the formation of supramolecular alternating polymers has been demonstrated using a calix morressier.compyrrole functionalized with an alkylnitrile group and a pillar mdpi.comarene bearing carboxylate functionalities acs.org. This highlights the potential for designing novel supramolecular materials by incorporating pyrrole-N-acetate derivatives as monomers. The non-covalent interactions driving these assemblies can include:

Hydrogen Bonding: The pyrrole NH group can act as a hydrogen bond donor.

π-π Stacking: The aromatic pyrrole rings can engage in stacking interactions.

Host-Guest Interactions: The cavity of macrocyclic structures containing pyrrole units can encapsulate guest molecules.

Exploration of Host-Guest Chemistry and Self-Assembly

The principles of host-guest chemistry and self-assembly are central to the development of functional supramolecular systems. The pyrrole acetate moiety can be incorporated into larger molecular architectures to create hosts with specific recognition properties. The ester group in this compound can be further modified to introduce other functional groups, allowing for the fine-tuning of the host's binding capabilities.

The self-assembly of pyrrole-based chromophores into well-ordered multilayers has been shown to result in materials with interesting electro-optic properties exlibrisgroup.com. This layer-by-layer self-assembly is driven by a combination of covalent and non-covalent interactions. The functionalization of the pyrrole ring is key to enabling this organized assembly. For example, the anion-dependent self-assembly of a pyrrole cage encapsulating silver(I) clusters demonstrates the intricate interplay between the pyrrole units, metal ions, and counterions in forming complex supramolecular structures researchgate.net.

Development of Advanced Materials

The unique electronic properties of the pyrrole ring have led to its incorporation into a variety of advanced materials, particularly in the field of organic electronics. While research directly utilizing this compound in this context is still developing, the broader class of pyrrole derivatives serves as a foundation for designing novel functional materials.

Pyrrole is a fundamental building block for conducting polymers and organic semiconducting materials tdl.org. The high electron-rich nature of the pyrrole ring makes it an excellent candidate for hole-transporting materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) morressier.comresearchgate.net.

The functionalization of the pyrrole nitrogen with an acetate group, as in this compound, offers a strategic approach to modify the properties of these materials. The acetate group can influence solubility, which is a critical factor for solution-processable organic electronics, and can also be used to attach the pyrrole unit to other molecular components or surfaces tdl.org. For instance, the synthesis of carboxyl-functionalized polypyrrole films has been reported, demonstrating that the introduction of functional groups can lead to materials with desirable properties such as hydrophilicity and sites for biomolecule immobilization nih.gov.

Incorporation into Polymeric Architectures for Functional Materials

The integration of pyrrole acetate derivatives into polymer chains is a key strategy for developing functional materials with enhanced properties. The pyrrole moiety is a well-established component of conducting polymers, and its N-functionalization with groups like methyl acetate allows for improved solubility and processability, which are often challenges with unsubstituted polypyrrole (PPy). tdl.orgresearchgate.net The resulting polymers can be synthesized via chemical or electrochemical oxidative polymerization. rsc.orgnih.govmdpi.com

Table 1: Properties of Functional Polymers Incorporating Pyrrole Derivatives

Monomer/Polymer System Synthesis Method Key Properties Potential Applications
N-substituted pyrroles with mesogenic groups Electrochemical & Chemical Oxidation Soluble and fusible; forms liquid crystalline phases. rsc.org Electrochromic displays, sensors. nih.gov
Polypyrrole (PPy) Blends with PVAc, PS, PVC Blending Increased processibility and solubility; decreased conductivity. researchgate.net Antistatic materials, corrosion protection. researchgate.netnih.gov
Pyrrolo[3,2-b]pyrrole (DHPP) based polymers Suzuki cross-coupling polymerization Tailorable optoelectronic properties; tunable optical absorbance. rsc.org Organic electronics, optical devices. rsc.org
Poly (2-acetyl pyrrole) P(2-APy) Chemical (Ammonium persulfate initiator) Enhanced optical and electrical properties; nanoscale core-shell morphology. researchgate.net Optoelectronic devices. researchgate.net

Design of Liquid Crystalline Materials with Pyrrole-Derived Mesogens

Pyrrole derivatives are attractive candidates for the design of liquid crystals (LCs) due to the rigid, aromatic nature of the pyrrole ring, which can act as a core mesogenic unit. rsc.orgrsc.org By attaching flexible alkyl chains and other mesogenic groups (like azobenzene or cyanobiphenyl) to the pyrrole scaffold, typically at the N-position, molecules can be synthesized that exhibit thermotropic liquid crystalline behavior. rsc.orgrsc.org These materials display intermediate phases (mesophases), such as nematic and smectic phases, between the solid and isotropic liquid states. colorado.eduiosrjournals.org

The design principles involve creating calamitic (rod-shaped) molecules where the pyrrole derivative forms the rigid core. colorado.edumdpi.com An alkyl spacer is often used to separate the pyrrole moiety from another mesogenic group, and the length of this spacer, along with the nature of the terminal groups, significantly influences the type of mesophase and the transition temperatures. rsc.orgrsc.org For example, studies on N-substituted pyrroles with a 4-cyanobiphenyl mesogenic group showed that the length of the alkyl chain (e.g., 3 vs. 11 methylene units) affects the thermotropic properties of both the monomer and the resulting polymer. rsc.org The ionic interactions in pyridinium-based salts containing pyrrole units can also drive the formation of smectic phases. scispace.comnih.gov These pyrrole-derived liquid crystalline materials are being investigated for applications in displays and optical sensors.

Table 2: Mesomorphic Properties of Pyrrole-Derived Liquid Crystals

Pyrrole Derivative Structure Linkage/Spacer Terminal Group Observed Mesophase(s) Reference
N-substituted pyrrole Alkyl spacer 4-Cyanobiphenyl Nematic, Smectic rsc.org
N-substituted pyrrole Alkyl spacer 4-Substituted Azobenzene Nematic, Smectic rsc.org
2,5-diphenylpyrrolo[3,2-b]pyrrole salt Pyridinium Long alkoxy chains Smectic A scispace.com

Research into Optoelectronic Properties of Pyrrole Acetate-Containing Polymers

Polymers containing pyrrole acetate derivatives are a significant area of research for optoelectronic applications. These materials are a class of conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, which leads to delocalized π-electrons. researchgate.net This electronic structure is responsible for their unique optical and electrical properties, such as low ionization potentials and the ability to conduct electricity when doped. tdl.orgnih.gov

Fusing pyrrole moieties with other stable aromatic rings, such as in pyrrolo[3,2-b]pyrrole (DHPP), helps to lower the Highest Occupied Molecular Orbital (HOMO), improving air stability. tdl.org The N-functionalization, for instance with an acetate group, enhances solubility, allowing for solution-based processing of these materials. tdl.org By synthetically modifying the aromatic units attached to the pyrrole core, the optoelectronic properties can be precisely tuned. rsc.org For example, incorporating benzothiadiazole units can induce charge-transfer characteristics, shifting the optical absorbance across the visible spectrum. rsc.org These tailored polymers are promising for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. tdl.orgrsc.orgresearchgate.net Research focuses on understanding the structure-property relationships to design materials with specific bandgaps, conductivities, and fluorescence behaviors for targeted device applications. rsc.orgkennesaw.edu

Mechanistic Investigations in Biological Recognition (Focusing on Chemical Interactions)

The pyrrole ring is a privileged scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions that are crucial for biological recognition. The pyrrole N-H group is an excellent hydrogen bond donor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. Derivatives of this compound are designed to present these interaction points in a specific spatial arrangement to bind with high affinity and selectivity to biological targets like enzymes and receptors.

Elucidation of Enzyme Inhibition Mechanisms through Ligand-Enzyme Interactions

Derivatives of pyrrole are being investigated as inhibitors for a wide range of enzymes due to the structural versatility of the pyrrole scaffold. nih.govscirp.org Molecular docking and kinetic studies are key tools used to elucidate the inhibition mechanisms at a molecular level. These studies reveal how the inhibitor fits into the enzyme's active site and which specific interactions stabilize the ligand-enzyme complex.

For example, certain pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is significant for developing treatments for different stages of Alzheimer's disease. nih.gov Kinetic studies on these compounds revealed a mixed-competitive inhibition mechanism. nih.gov Molecular docking simulations supported this by showing that the inhibitor interacts not only with residues in the catalytic site but also with the acyl binding and choline binding pockets of BChE. nih.gov Similarly, other pyrrole derivatives have been designed to dually inhibit enoyl ACP reductase and dihydrofolate reductase, potential targets for antitubercular agents. nih.gov Docking analyses showed that these molecules engage in hydrogen bonding and lipophilic contacts within the enzyme's active site, mimicking the interactions of known ligands. nih.gov

Table 3: Enzyme Inhibition by Pyrrole Derivatives

Pyrrole Derivative Class Target Enzyme Inhibition Mechanism Key Interacting Residues (from Docking) Reference
1,3-Diaryl-pyrroles Butyrylcholinesterase (BChE) Mixed-competitive Interacts with catalytic, acyl, and choline binding pockets nih.gov
Benzohydrazides with pyrrole core Enoyl ACP reductase & Dihydrofolate reductase Dual inhibition ARG60, ARG32, GLN28 nih.gov
Fused 1H-pyrroles EGFR / CDK2 Potent inhibition Not specified nih.gov
Pyrrole-2-carbohydrazides Enoyl-acyl carrier protein reductase Not specified Not specified vlifesciences.com
Pyrrol-1-yl-acetic acid derivative Aldose reductase Enzyme inhibition Not specified nih.gov

Understanding Ligand-Receptor Interaction Profiles at a Molecular Level

The chemical features of the pyrrole ring make it an effective recognition unit for designing synthetic receptors, particularly for anions. The polarized N-H bond of the pyrrole is a strong hydrogen bond donor, allowing it to interact favorably with anionic guests. nih.gov By incorporating multiple pyrrole units into a larger molecular framework, chemists can create preorganized cavities that are complementary in size and shape to a target anion, leading to high binding affinity and selectivity. nih.gov

Studies on pyrrole-based receptors have demonstrated selective binding for anions such as fluoride and acetate. nih.govresearchgate.net The strength of these interactions is often quantified by determining the association constant (Kₐ) through techniques like NMR spectroscopy titration. nih.govnih.gov For instance, a receptor featuring a cavity of amide and pyrrole hydrogen bond donors showed high affinity for nitrate (logKₐ = 4.98 – 5.08) and acetate (logKₐ = 4.93 – 5.00). nih.gov The binding mechanism involves the formation of multiple hydrogen bonds between the pyrrole N-H groups and the anion, which is held within the receptor's cavity. Density functional theory (DFT) calculations are often used to model the geometry of the receptor-anion complex, confirming the specific hydrogen bonding patterns responsible for the observed binding. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.